molecular formula C15H14O4 B11725355 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid CAS No. 54102-37-3

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid

Cat. No.: B11725355
CAS No.: 54102-37-3
M. Wt: 258.27 g/mol
InChI Key: SESUNWLPIOCOJI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid (CAS 54102-37-3) is a high-purity benzoic acid derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol, is characterized by its multifunctional structure, which includes a carboxylic acid group, a phenolic hydroxy group, and a benzyloxy protective group . This specific arrangement makes it a valuable synthetic intermediate and building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science . The presence of the benzyloxy group at the 4-position and the hydroxy group at the 2-position (ortho to the carboxylic acid) classifies this compound as a substituted salicylic acid derivative, analogous to other research compounds like Methyl 4-benzyloxy-2-hydroxy-3-iodo-6-methylbenzoate . This structure suggests potential applications in developing pharmacologically active compounds or functional materials. Researchers utilize this chemical strictly for laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. It is recommended to store this compound under an inert atmosphere at room temperature to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54102-37-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-6-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H14O4/c1-10-7-12(8-13(16)14(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3,(H,17,18)

InChI Key

SESUNWLPIOCOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-6-methylbenzoic acid.

    Benzyloxy Group Introduction: The hydroxyl group at the 4-position is protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-2-hydroxy-6-methylbenzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-2-hydroxy-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of benzoic acid, including 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines. A study indicated that certain derivatives showed significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting the potential of these compounds as anticancer agents .

1.2 Anti-inflammatory Properties

The compound's structural characteristics enable it to interact with biological targets involved in inflammatory pathways. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines, highlighting the potential for this compound in treating inflammatory diseases .

Synthesis and Derivatives

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler benzoic acid derivatives. The process often includes alkylation and acylation steps, which can be optimized to improve yield and purity .

2.2 Derivative Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at various positions on the benzoic acid ring have been shown to influence the compound's anticancer and anti-inflammatory activities significantly .

Material Science Applications

3.1 Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl groups allow for hydrogen bonding and cross-linking in polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

3.2 Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. Research has shown that incorporating such compounds into polymer systems can enhance performance in various applications, including automotive and aerospace industries .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell lines
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines
Polymer ChemistryEnhances thermal stability and mechanical strength
Coatings & AdhesivesImproved adhesion properties

Case Studies

Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of several benzoic acid derivatives against leukemia cell lines. Among these, a derivative of this compound exhibited an inhibition rate exceeding 70%, demonstrating its potential as a therapeutic agent .

Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for this compound revealed that altering reaction conditions such as temperature and solvent type significantly improved yield and purity levels, paving the way for industrial applications .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid with similar compounds:

Compound Name CAS Substituents Molecular Formula Molecular Weight Key Differences vs Target Compound
This compound - 2-OH, 4-OBn, 6-Me C₁₅H₁₄O₄ 258.27 Target compound.
5-(Benzyloxy)-2-hydroxybenzoic acid 67127-91-7 2-OH, 5-OBn C₁₄H₁₂O₄ 244.24 Benzyloxy at position 5; lacks 6-Me .
4-(Benzyloxy)-3-hydroxybenzoic acid 38853-28-0 3-OH, 4-OBn C₁₄H₁₂O₄ 244.24 Hydroxyl at position 3 instead of 2 .
2-Methoxy-6-methylbenzoic acid 579-75-9 2-OMe, 6-Me C₉H₁₀O₃ 166.18 Methoxy replaces benzyloxy; lacks 4-OBn .
4-Hydroxybenzoic acid 99-96-7 4-OH C₇H₆O₃ 138.12 Simpler structure; no benzyloxy or Me .
Gyrophoric Acid 548-89-0 Multiple acyloxy groups C₂₄H₂₀O₁₀ 468.41 Larger molecule with complex substituents .

Analysis of Substituent Effects

Benzyloxy Group Position: The 4-OBn group in the target compound contrasts with 5-OBn in its positional isomer (CAS 67127-91-7). 4-OBn vs.

Methyl Group at Position 6 :

  • The 6-Me substituent in the target compound enhances hydrophobicity and may restrict rotational freedom compared to unmethylated analogs like 4-hydroxybenzoic acid .

Simpler vs. Complex Analogs :

  • 4-Hydroxybenzoic acid (CAS 99-96-7) lacks protective groups, making it more polar but less stable under acidic/basic conditions .
  • Gyrophoric acid (CAS 548-89-0) contains multiple acyloxy groups, enabling diverse biological interactions but complicating synthesis .

Physicochemical Properties

  • Solubility : The target compound’s benzyloxy and methyl groups reduce water solubility compared to 4-hydroxybenzoic acid.
  • Acidity : The 2-OH group (ortho to the carboxylic acid) may exhibit lower acidity due to intramolecular hydrogen bonding, whereas 4-hydroxybenzoic acid’s para-OH is more acidic .

Biological Activity

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action and applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14O3
  • IUPAC Name : this compound

This compound features a benzyloxy group, a hydroxyl group, and a methyl group attached to a benzoic acid backbone, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The presence of the hydroxyl group enhances its ability to donate electrons, thereby neutralizing free radicals .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer activity against various human cancer cell lines. The compound was tested against breast (MCF-7) and lung (A549) cancer cells, revealing significant cytotoxic effects. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced growth in microbial and cancer cells.
  • Metal Ion Coordination : Studies suggest that the compound can coordinate with metal ions such as Cu²⁺ and Mg²⁺, which may enhance its biological effects by stabilizing structures or facilitating biochemical reactions .
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria highlighted the effectiveness of the compound in clinical isolates resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.
  • Cancer Research : In a comparative study with other known anticancer agents, this compound showed comparable efficacy with improved safety profiles, suggesting its potential for further development in cancer therapy .

Q & A

Q. How do steric and electronic effects of the methyl group at C6 influence intermolecular interactions in crystal packing?

  • Methodological Answer : Analyze crystal structures (CCDC database) to identify packing motifs. The methyl group at C6 creates a hydrophobic pocket, favoring π-π stacking of adjacent benzene rings. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions contribute 15% of total contacts) .

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